molecular formula C16H12Cl2N2O2S B2991482 N-(2,3-dichlorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide CAS No. 853751-86-7

N-(2,3-dichlorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

Número de catálogo: B2991482
Número CAS: 853751-86-7
Peso molecular: 367.24
Clave InChI: YTPGKFLZAVNKGV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,3-Dichlorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 2,3-dichlorophenyl group and a 2-oxo-1,3-benzothiazole moiety. This compound’s structural complexity and functional groups make it a candidate for pharmacological applications, though its specific biological targets and mechanisms remain under investigation .

Propiedades

IUPAC Name

N-(2,3-dichlorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S/c17-10-4-3-5-11(15(10)18)19-14(21)8-9-20-12-6-1-2-7-13(12)23-16(20)22/h1-7H,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPGKFLZAVNKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(2,3-dichlorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its biological significance. The molecular formula is C15H12Cl2N2O2SC_{15}H_{12}Cl_2N_2O_2S, and its structure includes both a dichlorophenyl group and a propanamide side chain. Its properties include:

  • Molecular Weight : 353.22 g/mol
  • Density : 1.549 g/cm³ (predicted)
  • pKa : 12.00 (predicted)

The mechanism by which N-(2,3-dichlorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide exerts its biological effects is multifaceted. It is believed to interact with various molecular targets, including enzymes and receptors involved in inflammation and cancer cell proliferation. The benzothiazole ring can modulate the activity of these targets, leading to significant pharmacological effects.

Anticancer Activity

Research has demonstrated that compounds containing the benzothiazole structure exhibit potent anticancer properties. For instance, studies have shown that derivatives of benzothiazole can inhibit the proliferation of various cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. The active compound in these studies has shown IC50 values in the low micromolar range, indicating strong antiproliferative effects.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism
Compound B7A4311.5Apoptosis induction
Compound 4iA5492.0Cell cycle arrest
Compound XH12991.8IL-6 and TNF-α inhibition

Anti-inflammatory Properties

N-(2,3-dichlorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has also been evaluated for its anti-inflammatory effects. In vitro studies indicated that it can significantly reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages.

Case Studies

  • Study on Antitumor Activity :
    A study involving a series of benzothiazole derivatives demonstrated that N-(2,3-dichlorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide exhibited notable cytotoxicity against multiple cancer cell lines while showing minimal toxicity towards normal cells.
  • Inflammation Model :
    In an animal model of inflammation, administration of this compound resulted in reduced edema and inflammatory cell infiltration compared to controls, suggesting potential therapeutic applications in inflammatory diseases.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the phenyl substituents, benzothiazole modifications, or propanamide-linked functional groups. Below is a detailed comparison with key analogs:

Structural and Functional Analogues

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Application Reference(s)
N-(2,3-Dichlorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide 2,3-Dichlorophenyl; 2-oxo-benzothiazole ~363.2 (estimated) Potential anticancer activity (Akt/mTOR pathway inhibition hypothesized)
STM-57 (N-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl-N-(3,4-dichlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide) 3,4-Dichlorophenyl; quinoline-piperazine hybrid 674.5 Caspase-independent apoptosis and autophagy induction in nasopharyngeal carcinoma cells
C489-0330 (N-(2,5-Dimethylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide) 2,5-Dimethylphenyl; dihydrobenzothiazole ~329.4 Screening compound (biological targets unspecified)
Propanil (N-(3,4-Dichlorophenyl)propanamide) 3,4-Dichlorophenyl; simple propanamide (no benzothiazole) 218.1 Herbicide (inhibits acetolactate synthase in plants)
N-[2-(1-Cyclohexenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide Cyclohexenyl-ethyl group; benzothiazole ~330.1 No reported bioactivity; structural similarity emphasizes role of benzothiazole in solubility

Key Research Findings

Bioactivity and Mechanism :

  • The 2-oxo-benzothiazole moiety is critical for interactions with cellular kinases. STM-57, a related dichlorophenyl-propanamide derivative, inhibits Akt/mTOR pathways, leading to autophagy and cell death in cancer models . This suggests that the target compound may share similar mechanistic pathways.
  • Propanil, despite structural simplicity, highlights the importance of dichlorophenyl substitution in bioactivity, though its application diverges (herbicidal vs. pharmacological) .

Structure-Activity Relationships (SAR): Phenyl Substitution: The position of chlorine atoms on the phenyl ring significantly impacts activity. 2,3-Dichloro substitution (target compound) vs. 3,4-dichloro (Propanil) alters lipophilicity and target specificity.

Pharmacokinetic Properties: No direct data exist for the target compound. However, STM-57’s piperazine addition improves solubility and bioavailability compared to simpler propanamides .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.